
Thiamine thiazolone
Vue d'ensemble
Description
Thiamine, also known as vitamin B1, is a colorless compound with the chemical formula C12H17N4OS . It plays a key role in intracellular glucose metabolism and is thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation . Thiamine is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .
Synthesis Analysis
Thiamine is synthesized via various laboratory methods. One prominent method is the Hantzsch thiazole synthesis, which is a reaction between haloketones and thioamides . For example, 2,4-dimethylthiazole is synthesized from thioacetamide and chloroacetone .Molecular Structure Analysis
Thiamine combines with adenosine triphosphate (ATP) in the liver, kidneys, and leukocytes to produce thiamine diphosphate . Thiamine diphosphate acts as a coenzyme in carbohydrate metabolism, in transketolation reactions, and in the utilization of hexose in the hexose-monophosphate shunt .Chemical Reactions Analysis
Thiamine diphosphate-dependent enzymes form a vast and diverse class of proteins, catalyzing a wide variety of enzymatic reactions including the formation or cleavage of carbon-sulfur, carbon-oxygen, carbon-nitrogen, and especially carbon-carbon bonds .Applications De Recherche Scientifique
Analyse complète des applications de la thiamine thiazolone
La this compound, un dérivé de la thiamine (vitamine B1), a suscité l’intérêt de la recherche scientifique en raison de ses propriétés uniques et de ses applications potentielles. Vous trouverez ci-dessous une analyse détaillée de plusieurs applications uniques de la this compound, chacune traitée dans une section distincte.
Catalyse en synthèse organique
This compound: les dérivés, tels que les 2-thiazolines, ont été identifiés comme des éléments constitutifs importants en synthèse organique . Ils sont particulièrement appréciés pour leur rôle en catalyse, où ils sont utilisés en conjonction avec des métaux comme le Pd, l’Ir et le Cu pour présenter des performances catalytiques remarquables . Ces composés facilitent une variété de réactions chimiques, ce qui les rend indispensables dans la synthèse de molécules organiques complexes.
Effets neuroprotecteurs
Des études récentes ont mis en évidence le potentiel des dérivés de la this compound comme agents neuroprotecteurs. Ils se sont avérés ralentir la progression des maladies neurodégénératives . Par exemple, certains thioesters de thiamine ont démontré des effets bénéfiques dans des modèles de neurodégénérescence chez le rongeur et dans des études cliniques humaines . Leurs propriétés antioxydantes et anti-inflammatoires contribuent à leur potentiel thérapeutique.
Amélioration du métabolisme cérébral
La thiamine est essentielle au bon fonctionnement du cerveau, principalement en raison du rôle de coenzyme du diphosphate de thiamine (ThDP) dans le métabolisme du glucose et de l’énergie . Les dérivés de la this compound peuvent augmenter les concentrations circulantes de thiamine, ce qui peut conduire à un métabolisme cérébral accru et à des fonctions cognitives améliorées .
Traitement des maladies neurodégénératives
Les thioesters synthétiques de thiamine, tels que la benfotiamine, se sont avérés prometteurs pour améliorer les résultats cognitifs chez les patients atteints de la maladie d’Alzheimer légère . Leurs propriétés pléiotropes, liées à une augmentation des taux circulants de thiamine, ouvrent de nouvelles voies pour traiter diverses affections neurodégénératives .
Propriétés antioxydantes et anti-inflammatoires
Les dérivés de la this compound présentent des effets antioxydants et anti-inflammatoires qui sont censés être médiés par des mécanismes indépendants de la fonction de coenzyme du ThDP . Ces propriétés les rendent précieux dans la recherche de maladies où le stress oxydatif et l’inflammation sont des facteurs contributifs.
Synthèse de neurotransmetteurs
Le cycle thiazole, naturellement présent dans la thiamine, joue un rôle dans la synthèse de neurotransmetteurs tels que l’acétylcholine <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.
Mécanisme D'action
Target of Action
Thiamine thiazolone primarily targets enzymes involved in carbohydrate metabolism, including transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play a crucial role in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . This compound also interacts with the TAS2R1 receptor , resulting in the activation of synaptic ion currents .
Mode of Action
This compound acts by redirecting the glycolytic flux, leading to a reduction in intracellular protein glycation . This compound is mainly the transport form of the vitamin, while the active forms are phosphorylated thiamine derivatives .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . It is also involved in the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . These pathways allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .
Pharmacokinetics
The pharmacokinetics of this compound involves both an active and nonsaturable passive process . The AUC0-10 hr and Cmax values increase nonlinearly between 100 mg and 1500 mg . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride .
Result of Action
The result of this compound’s action is the formation of a very stable 2(3H)-thiazolone intermediate . This intermediate is obtained after the cleavage of the C–H and O–O bonds of the H3C–O2˙ adduct of thiamine .
Action Environment
The action environment of this compound is influenced by various factors. For instance, the water-soluble character of vitamin B1 enhances proton transfers along hydrogen bonds of the water cluster . Additionally, the competition between thiamine and the antidiabetic drug metformin for common transporters can be a reason for the thiamine deficiency underlying metformin side effects .
Orientations Futures
There are ongoing studies on the development of novel thiamine analogues, such as pyrrothiamine, which might have anti-cancer potential . The oxidation reaction of thiamine to thiochrome is also being investigated . These studies could provide new insights into the potential applications of thiamine and its derivatives.
Propriétés
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCONGLPCAPYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197660 | |
| Record name | Thiamine thiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
490-82-4 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=490-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine thiazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine thiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMINE THIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88Z903YTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

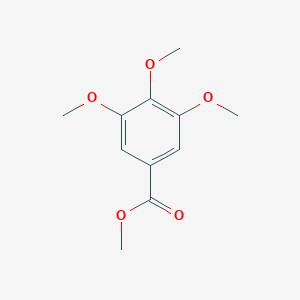
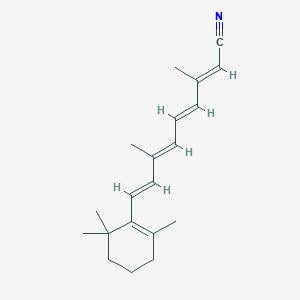
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
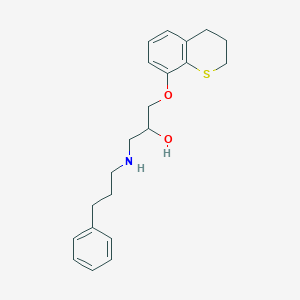
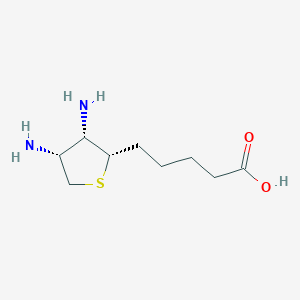
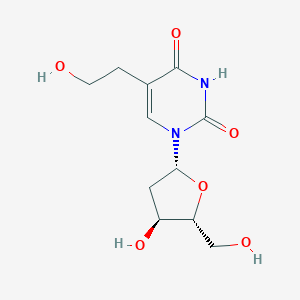
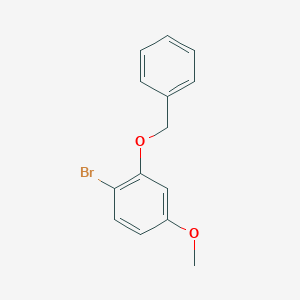
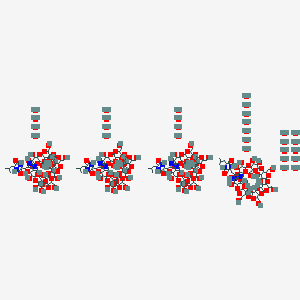

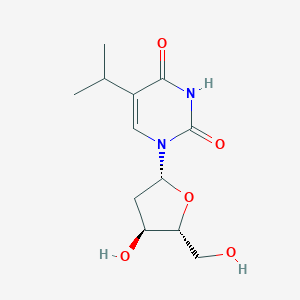

![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)